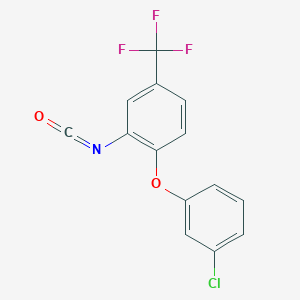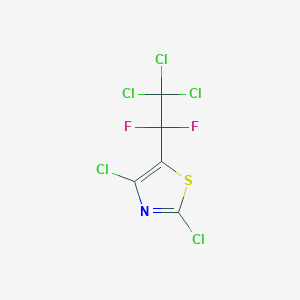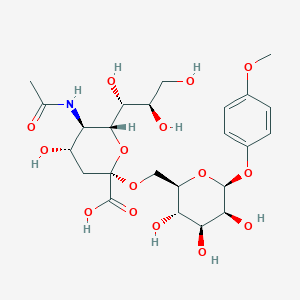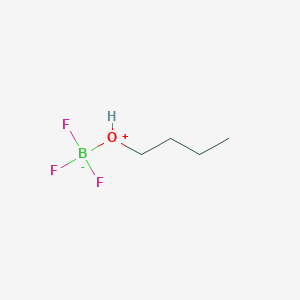![molecular formula C27H52ClNO6Si2 B6313635 [(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride CAS No. 1356116-68-1](/img/structure/B6313635.png)
[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride is a complex organosilicon compound It is characterized by the presence of a phenylprop-2-enyl group and two triethoxysilylpropyl groups attached to an azanium ion, with chloride as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride typically involves the reaction of 3-phenylprop-2-enylamine with triethoxysilane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product. The final compound is typically isolated and purified using techniques such as distillation, crystallization, or solvent extraction.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-enyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The triethoxysilyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the triethoxysilyl groups under mild conditions.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: New organosilicon compounds with varied functional groups.
Applications De Recherche Scientifique
[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical stability.
Mécanisme D'action
The mechanism of action of [(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride involves its interaction with specific molecular targets. The phenylprop-2-enyl group can interact with hydrophobic regions of proteins or cell membranes, while the triethoxysilyl groups can form covalent bonds with hydroxyl groups on surfaces. This dual functionality allows the compound to exert its effects through multiple pathways, including disruption of cell membranes, inhibition of enzyme activity, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride can be compared with other organosilicon compounds such as:
Trimethoxysilylpropylamine: Similar in structure but with different alkoxy groups.
Phenyltrimethoxysilane: Contains a phenyl group but lacks the azanium ion and chloride counterion.
Bis(trimethoxysilylpropyl)amine: Similar in having two silyl groups but with different functional groups attached.
The uniqueness of this compound lies in its combination of phenylprop-2-enyl and triethoxysilyl groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO6Si2.ClH/c1-7-29-35(30-8-2,31-9-3)25-17-23-28(22-16-21-27-19-14-13-15-20-27)24-18-26-36(32-10-4,33-11-5)34-12-6;/h13-16,19-21H,7-12,17-18,22-26H2,1-6H3;1H/b21-16+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHMEODACWPVJK-JEBHESKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC[NH+](CCC[Si](OCC)(OCC)OCC)CC=CC1=CC=CC=C1)(OCC)OCC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCC[NH+](CCC[Si](OCC)(OCC)OCC)C/C=C/C1=CC=CC=C1)(OCC)OCC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52ClNO6Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)


